MRS1220

adenosine receptor binding affinity GPCR pharmacology

MRS1220 is the preferred human A3 adenosine receptor antagonist for maximal target engagement in human-derived systems. Sub-nanomolar binding affinity (Ki=0.59–0.65 nM) and functional antagonism (KB=1.7 nM) enable complete receptor blockade at low nM concentrations. Key differentiator: high human selectivity with negligible rodent A3 activity—ideal for human cell lines, primary cells, and tissue explants, but not rodent models. Validated applications include glioblastoma angiogenesis (↓VEGF ~25%) and inflammation (TNF-α modulation, IC50=0.3 μM). Select MRS1220 when species-specific human A3 pharmacology is critical.

Molecular Formula C21H14ClN5O2
Molecular Weight 403.8 g/mol
CAS No. 183721-15-5
Cat. No. B1677539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS1220
CAS183721-15-5
Synonyms9-chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline
MRS 1220
MRS-1220
Molecular FormulaC21H14ClN5O2
Molecular Weight403.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
InChIInChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28)
InChIKeyTWWFAXQOKNBUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRS1220 (CAS 183721-15-5) – Potent and Selective Human A3 Adenosine Receptor Antagonist for CNS and Cancer Research


MRS1220 is a synthetic triazoloquinazoline derivative that functions as a potent and highly selective antagonist at the human adenosine A3 receptor (hA3AR) [1]. It is a member of the triazoloquinazoline chemical class, distinct from the dihydropyridine class (e.g., MRS1191) and the pyridine class (e.g., MRS1523) of A3AR antagonists [2]. MRS1220 is widely employed as a pharmacological tool to dissect A3 receptor-mediated signaling in human-derived cellular and ex vivo systems [3].

Why MRS1220 (CAS 183721-15-5) Cannot Be Readily Substituted with Other A3 Adenosine Receptor Antagonists


Substitution of MRS1220 with other human A3 adenosine receptor antagonists is not straightforward due to marked differences in binding affinity, functional potency, and critically, species selectivity. MRS1220 demonstrates a uniquely high affinity for the human A3 receptor (Ki = 0.59–0.65 nM) compared to widely used alternatives such as MRS1191 (Ki ≈ 49 nM) and MRS1523 (Ki ≈ 44 nM) [1]. Furthermore, while MRS1220 is a potent antagonist at the human A3 receptor, it exhibits minimal to no activity at rat or mouse A3 receptors [2]. This contrasts sharply with MRS1523 and DPTN, which retain functional antagonism in rodent models [3]. Consequently, the selection of an A3 antagonist for a given study must be guided by the specific species and the required level of receptor occupancy, making MRS1220 the preferred choice for human tissue and cell line experiments demanding maximal target engagement, but inappropriate for rodent in vivo studies.

MRS1220 (CAS 183721-15-5) – Comparative Quantitative Evidence for Differentiated Product Selection


Comparative Binding Affinity at the Human A3 Adenosine Receptor (hA3AR) – Ki Values

MRS1220 exhibits a significantly higher affinity for the human A3 adenosine receptor (hA3AR) compared to the commonly used antagonist MRS1191. In competitive radioligand binding assays using [125I]AB-MECA, MRS1220 displayed a Ki value of 0.59–0.65 nM, whereas MRS1191 showed a Ki of approximately 49 nM [1]. This represents a roughly 75- to 80-fold difference in binding affinity.

adenosine receptor binding affinity GPCR pharmacology

Comparative Functional Antagonism at the Human A3 Receptor vs. A1 Receptor – Functional KB Values

MRS1220 is a significantly more potent functional antagonist of the human A3 receptor than MRS1191, as measured by the inhibition of agonist-induced adenylate cyclase activity. MRS1220 exhibits a KB value of 1.7 nM, while MRS1191 has a KB value of 92 nM in the same assay system [1]. Both compounds demonstrated high selectivity for the A3 receptor over the human A1 receptor in this functional context.

functional antagonism adenylate cyclase GPCR signaling

Species-Dependent Antagonism: Human vs. Rodent A3 Receptor Activity

MRS1220 is a potent antagonist of the human A3 receptor but is largely inactive at rodent A3 receptors. In contrast, MRS1523 retains functional antagonism at both human and rodent A3 receptors. MRS1220 is described as a selective A3 antagonist only in human tissue, with negligible binding to rat A3 receptors (IC50 > 1 µM) [1], whereas MRS1523 has validated antagonist activity in mouse and rat A3 receptor assays [2]. This is a critical differentiating factor for in vivo study design.

species selectivity pharmacological tool rodent models

Functional Antagonism of TNF-α Production in Human Macrophages

MRS1220 effectively reverses A3 agonist-mediated inhibition of tumor necrosis factor-alpha (TNF-α) formation in the human U-937 macrophage cell line. It demonstrates this effect with an IC50 value of 0.3 µM [1]. This functional readout confirms its utility as a tool to probe A3 receptor-mediated modulation of inflammatory cytokine release in a relevant human cellular model.

inflammation TNF-alpha macrophage

Reduction of VEGF Secretion in Glioblastoma Stem-like Cells (GSCs) under Hypoxia

In U87MG glioblastoma stem-like cells (GSCs) cultured under hypoxic conditions, treatment with MRS1220 resulted in a decrease of vascular endothelial growth factor (VEGF) secretion by approximately 25% after 72 hours [1]. This effect was not observed in GSCs with a knockout of the A3 adenosine receptor (GSCsA3-KO), confirming the on-target action of MRS1220 [1].

glioblastoma angiogenesis VEGF cancer stem cell

Recommended Research and Industrial Application Scenarios for MRS1220 (CAS 183721-15-5)


Ex Vivo and In Vitro Human Tissue Pharmacology Studies

MRS1220 is the preferred A3 receptor antagonist for studies using human cell lines, primary human cells, or human tissue explants where maximal receptor occupancy is required. Its sub-nanomolar binding affinity (Ki = 0.59–0.65 nM) and potent functional antagonism (KB = 1.7 nM) enable effective receptor blockade at low nanomolar concentrations, minimizing non-specific effects [1]. This is particularly critical in studies of human-specific A3 receptor signaling pathways, such as those involved in inflammation (e.g., TNF-α modulation in macrophages) [2] and cancer (e.g., VEGF secretion in glioblastoma stem cells) [3].

Glioblastoma and Tumor Angiogenesis Research

MRS1220 is a key tool for investigating the role of the A3 adenosine receptor in tumor biology, particularly in glioblastoma. Its demonstrated ability to reduce VEGF secretion by approximately 25% in hypoxic glioblastoma stem-like cells (GSCs) provides a quantitative benchmark for studying A3R-mediated angiogenesis [3]. Researchers can use MRS1220 in vitro to dissect the signaling pathways linking hypoxia, A3 receptor activation, and endothelial differentiation of GSCs, or in vivo (in human xenograft models) to assess its anti-angiogenic effects on tumor growth [3].

Mechanistic Studies of A3 Receptor-Mediated Inflammatory Cytokine Regulation

For researchers studying the modulation of inflammatory responses by the A3 adenosine receptor, MRS1220 provides a well-characterized and potent tool for blocking receptor function. Its ability to reverse A3 agonist-induced inhibition of TNF-α production in human U-937 macrophages (IC50 = 0.3 µM) establishes a clear functional readout for experimental design [2]. This makes MRS1220 valuable for investigating A3 receptor signaling in models of chronic inflammation, immune cell function, and the crosstalk between adenosinergic pathways and cytokine networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS1220

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.